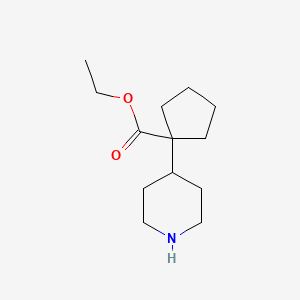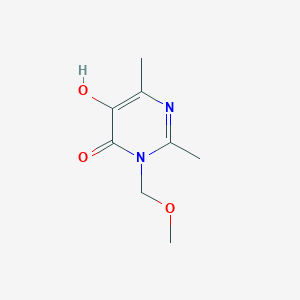
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid is an organic compound that belongs to the cinnamic acid derivatives family It is characterized by the presence of a methoxy group at the 4-position and two methyl groups at the 2 and 5 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction mixture is heated under reflux for a specific period, followed by acidification to yield the desired product . The reaction conditions are as follows:
Reagents: 4-methoxybenzaldehyde, malonic acid, pyridine
Conditions: Reflux for 90 minutes, followed by acidification with concentrated hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to suit industrial requirements .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated derivatives.
Scientific Research Applications
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may exert antimicrobial effects by interacting with the cell membrane and disrupting its integrity . In cancer research, it may inhibit the growth of cancer cells by interfering with specific signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid can be compared with other cinnamic acid derivatives, such as:
3-Methoxy-4-hydroxycinnamic acid: Known for its antioxidant properties and potential use in treating neurological disorders.
3,4-Dimethoxycinnamic acid: Studied for its ability to prevent amyloid transformation in Parkinson’s disease.
3-Methoxy-4-acetamidoxycinnamic acid: Investigated for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-8-7-11(15-3)9(2)6-10(8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14) |
InChI Key |
IOIBAKWPAAWBAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[4-(4-Nitro-phenyl)-butyl]-1H-[1,2,3]triazole](/img/structure/B8327041.png)
![Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-6-oxo-6,9-dihydro-1H-purin-2-yl)carbamate](/img/structure/B8327054.png)

![2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene](/img/structure/B8327065.png)

